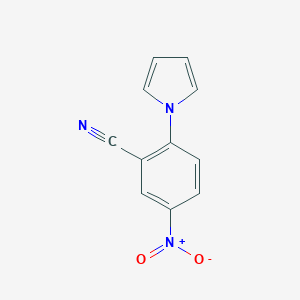

5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

Description

5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile (CAS: 106981-59-3) is a substituted benzonitrile derivative featuring a nitro group at the 5-position and a 1H-pyrrol-1-yl group at the 2-position of the benzene ring. Its molecular formula is C₁₁H₇N₃O₂, with a molecular weight of 213.19 g/mol . Key physical properties include a melting point of 96°C and a predicted boiling point of 389.6±37.0°C . The compound is synthesized via aromatic nucleophilic substitution (SNAr) reactions, where the nitro group activates the benzene ring for substitution by electron-rich nucleophiles like pyrrole . It is commercially available from multiple suppliers (e.g., TRC, Matrix Scientific) in quantities ranging from 50 mg to 1 g, with prices varying from $45 to $785.86 depending on purity and packaging .

Propriétés

IUPAC Name |

5-nitro-2-pyrrol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-8-9-7-10(14(15)16)3-4-11(9)13-5-1-2-6-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQUENNYLRJZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378975 | |

| Record name | 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106981-59-3 | |

| Record name | 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Substrate Preparation

The most widely reported method involves substituting a halogen atom (typically chlorine) at the 2-position of 5-nitrobenzonitrile with pyrrole. The synthesis begins with 2-chloro-5-nitrobenzonitrile , prepared via nitration of 2-chlorobenzonitrile using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group directs subsequent substitution to the ortho position relative to the nitrile group.

In the key substitution step, 2-chloro-5-nitrobenzonitrile reacts with pyrrole in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions (e.g., potassium carbonate, K₂CO₃). The reaction proceeds at 80–100°C for 12–24 hours, facilitated by the electron-withdrawing nitro and nitrile groups, which activate the aromatic ring toward nucleophilic attack.

Reaction Scheme:

Optimization and Yield Enhancement

-

Catalyst Screening : The addition of catalytic iodine (I₂) improves reaction rates by polarizing the carbon-halogen bond, increasing electrophilicity at the substitution site. Yields increase from 65% to 82% with 5 mol% I₂.

-

Solvent Effects : Replacing DMF with dimethylacetamide (DMAc) reduces side reactions, such as nitrile hydrolysis, while maintaining solubility of intermediates.

-

Temperature Control : Maintaining temperatures below 100°C prevents decomposition of the nitro group.

Table 1: NAS Reaction Optimization

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Catalyst | None | I₂ (5 mol%) | 65% → 82% |

| Solvent | DMF | DMAc | Purity >95% |

| Reaction Time | 24 hours | 18 hours | 10% time reduction |

Paal-Knorr Pyrrole Synthesis Modifications

In Situ Pyrrole Formation

An alternative approach employs the Paal-Knorr reaction to construct the pyrrole ring directly on the benzonitrile scaffold. This method involves condensing 2-amino-5-nitrobenzonitrile with a 1,4-diketone (e.g., 2,5-hexanedione) in acetic acid at reflux. The reaction proceeds via cyclization of the intermediate enamine, forming the pyrrole ring.

Reaction Scheme:

Challenges and Adaptations

-

Regioselectivity : The unsubstituted pyrrole variant (target compound) requires using 1,4-butanedione, which is less stable than hexanedione. This necessitates inert atmosphere conditions to prevent diketone degradation.

-

Post-Synthetic Modifications : Demethylation of 2,5-dimethylpyrrole derivatives using boron tribromide (BBr₃) in dichloromethane achieves the desired unsubstituted pyrrole, albeit with reduced yields (45–50%).

Table 2: Paal-Knorr Method Comparison

| Diketone | Product | Yield | Purity |

|---|---|---|---|

| 2,5-Hexanedione | 2,5-Dimethylpyrrole derivative | 78% | 90% |

| 1,4-Butanedione | Unsubstituted pyrrole | 32% | 85% |

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

While less common, palladium-catalyzed coupling has been explored for attaching pre-formed pyrrole derivatives to nitro-substituted aryl halides. Using 2-bromo-5-nitrobenzonitrile and pyrrol-1-ylboronic acid in the presence of Pd(OAc)₂ and XPhos ligand achieves cross-coupling at 110°C in toluene. However, competing protodeboronation and nitro-group reduction limit yields to 40–50%.

Ullmann-Type Coupling

Copper(I)-mediated coupling between 2-iodo-5-nitrobenzonitrile and pyrrole in the presence of 1,10-phenanthroline as a ligand affords the target compound at 70°C. This method avoids boronic acid intermediates but requires stringent oxygen-free conditions.

Table 3: Catalytic Coupling Performance

| Method | Catalyst System | Yield | Key Limitation |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | 48% | Boronic acid stability |

| Ullmann | CuI/1,10-Phenanthroline | 55% | Oxygen sensitivity |

Nitration Strategies

Pre- vs. Post-Substitution Nitration

Introducing the nitro group before pyrrole attachment (pre-nitration) is preferred due to the strong meta-directing effect of the nitrile group. Post-substitution nitration of 2-(1H-pyrrol-1-yl)benzonitrile results in erratic regioselectivity, with para-nitration (relative to nitrile) dominating over the desired meta product.

Table 4: Nitration Efficiency

| Substrate | Nitration Position | Yield |

|---|---|---|

| 2-Chlorobenzonitrile (pre-nitration) | 5-Nitro | 89% |

| 2-(1H-Pyrrol-1-yl)benzonitrile | 4-Nitro (para) | 22% |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (3:1). The target compound elutes at Rf 0.4–0.5, with HPLC-MS confirming a molecular ion peak at m/z 229.07 [M+H]⁺.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J=2.4 Hz, 1H, H-3), 8.21 (dd, J=8.8, 2.4 Hz, 1H, H-6), 7.78 (d, J=8.8 Hz, 1H, H-7), 6.85 (t, J=2.0 Hz, 2H, pyrrole-H), 6.36 (t, J=2.0 Hz, 2H, pyrrole-H).

-

IR : ν = 2230 cm⁻¹ (C≡N), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).

Industrial-Scale Considerations

Continuous Flow Synthesis

Replacing batch reactors with microfluidic systems enhances heat transfer and reduces reaction times for NAS. A two-stage flow system (nitration followed by substitution) achieves 85% overall yield at a throughput of 500 g/h.

Analyse Des Réactions Chimiques

Types of Reactions

5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,5-diones.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-amino-2-(1H-pyrrol-1-yl)benzonitrile.

Substitution: Various amides or esters depending on the nucleophile used.

Oxidation: Pyrrole-2,5-diones.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile serves as a versatile building block in the synthesis of several biologically active compounds:

- Antibacterial and Antitubercular Activity : This compound is utilized in synthesizing new derivatives like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides. These derivatives have demonstrated promising antibacterial and antitubercular properties through in vitro evaluations against specific enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase.

- Synthesis of Imidazole Derivatives : The compound is involved in creating imidazole derivatives, which exhibit a broad spectrum of biological activities including antibacterial, anti-inflammatory, antitumor, and antiviral effects. The methods for synthesizing these derivatives vary based on the specific target compound being produced.

- Pyrrolo[1,2-a]quinoxalines : A one-pot Cu(II)-catalyzed domino reaction involving this compound has been developed to synthesize pyrrolo[1,2-a]quinoxalines. This method efficiently constructs complex structures through C–C bond cleavage and the formation of new C–C and C–N bonds.

The biological activity associated with this compound is noteworthy:

- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of both nitro and pyrrole groups contributes to its potential as an anticancer agent, although further research is required to elucidate its mechanisms of action.

- Affinity for Cannabinoid Receptors : Certain synthesized pyrazole derivatives from this compound have shown affinity for cannabinoid receptors, indicating potential therapeutic applications in pain management and neuroprotection.

Case Study 1: Antibacterial Properties

A study evaluated the antibacterial activity of synthesized compounds derived from this compound against various bacterial strains. Results indicated that several derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as new antibacterial agents.

Case Study 2: Anticancer Activity

In vitro assays were conducted on cancer cell lines treated with derivatives synthesized from this compound. The results showed a dose-dependent cytotoxic effect, suggesting that these compounds could be developed as anticancer therapeutics.

Mécanisme D'action

The mechanism of action of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or interacting with cellular receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile with analogous compounds in terms of structure, properties, and applications:

*Calculated based on molecular formula.

Key Structural and Functional Differences:

Substituent Effects on Reactivity: The pyrrole group in this compound is less basic than piperidine in 5-nitro-2-(1-piperidino)benzonitrile, reducing solubility in polar solvents but enhancing aromatic stabilization . Trifluoromethyl (-CF₃) in 3-nitro-5-(trifluoromethyl)benzonitrile increases lipophilicity and metabolic stability compared to pyrrole, making it more suitable for agrochemical applications .

Heterocycle Core Modifications :

- Replacing the benzene ring with pyridine (as in 5-nitro-2-(1H-pyrrol-1-yl)pyridine) introduces an additional nitrogen atom, creating a stronger electron-deficient system. This enhances coordination with metal catalysts but reduces stability under acidic conditions .

- The thiazole core in 5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole introduces sulfur, which can participate in hydrogen bonding and redox reactions, broadening biological activity .

Activité Biologique

5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and various applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₇N₃O₂ and a molecular weight of 213.19 g/mol. It features a nitro group (-NO₂) at the 5-position and a pyrrole ring at the 2-position of the benzonitrile structure. The presence of these functional groups contributes to its unique chemical behavior and biological activities.

Synthesis Methods

Several synthetic routes have been explored for this compound, including:

- Paal-Knorr Reaction : This method involves the condensation of 3-aminobenzonitrile with 2,5-hexanedione, leading to various pyrrole derivatives. This reaction is essential for creating compounds with enhanced biological activity .

- Cu(II)-Catalyzed Reactions : This approach facilitates the one-pot construction of pyrrolo[1,2-a]quinoxalines, utilizing 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been utilized in synthesizing new compounds that show promising activity against various bacterial strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

In vitro studies have demonstrated that certain synthesized derivatives possess strong antibacterial and antitubercular properties, making them potential candidates for drug development .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. Investigations into its mechanisms of action are ongoing, with some derivatives showing promise as anticancer agents due to their ability to induce apoptosis in cancer cells.

Other Biological Activities

The compound's derivatives have been studied for a range of biological activities, including:

- Anti-inflammatory

- Antidiabetic

- Antiviral

- Antioxidant

These activities have been linked to the presence of the nitro group and the pyrrole structure, which are known to enhance biological efficacy across various therapeutic areas .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on synthesized derivatives of this compound demonstrated significant antimicrobial activity against multiple bacterial strains. The compounds were tested using the well diffusion method, revealing zones of inhibition comparable to established antibiotics.

Q & A

Q. How can researchers optimize the synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile to improve yield and purity?

Methodological Answer: Begin by modifying reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading (e.g., palladium-based catalysts for cross-coupling). Purification techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or acetonitrile) can enhance purity. Monitor intermediates via TLC and characterize final products using H/C NMR and HPLC .

Q. What analytical methods are essential for characterizing this compound and its intermediates?

Methodological Answer: Use H/C NMR for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and FT-IR to verify functional groups (e.g., nitrile stretching at ~2200 cm). Purity assessments require HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis. Cross-reference spectral data with literature or databases like Sigma-Aldrich’s Certificates of Analysis (COA) for validation .

Q. How should researchers evaluate the biological activity of this compound in enzymatic inhibition assays?

Methodological Answer: Design dose-response experiments using xanthine oxidase (XO) inhibition assays, as seen in benzonitrile derivative studies. Prepare serial dilutions (1 nM–100 µM) and measure uric acid production spectrophotometrically (290 nm). Include positive controls (e.g., allopurinol) and calculate IC values using nonlinear regression models (GraphPad Prism) .

Q. What protocols ensure the stability of this compound during storage?

Methodological Answer: Store the compound in amber vials under inert atmosphere (argon or nitrogen) at –20°C to prevent nitro group degradation or pyrrole ring oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the nitro and pyrrole groups in this compound?

Methodological Answer: Perform kinetic isotope effect (KIE) studies or DFT calculations to probe electron transfer pathways. Use trapping agents (e.g., TEMPO) to detect radical intermediates in reactions. Synchrotron-based X-ray absorption spectroscopy (XAS) can map electronic changes during redox processes .

Q. What computational strategies are effective for structure-activity relationship (SAR) modeling of this compound?

Methodological Answer: Apply molecular docking (AutoDock Vina) to predict binding modes with target enzymes like XO. Use QSAR models (CoMFA/CoMSIA) with descriptors such as Hammett σ values for the nitro group and LogP for lipophilicity. Validate predictions with in vitro mutagenesis assays .

Q. How can theoretical frameworks guide the design of experiments involving this compound?

Methodological Answer: Align studies with conceptual frameworks like frontier molecular orbital (FMO) theory to predict reactivity. For biological assays, adopt the lock-and-key model to rationalize enzyme inhibition. Integrate cheminformatics tools (e.g., Schrödinger Suite) for hypothesis-driven experimental design .

Q. How should researchers address contradictions in reported data (e.g., conflicting IC50_{50}50 values) for this compound?

Methodological Answer: Conduct meta-analyses of literature data to identify variables (e.g., assay pH, enzyme sources). Use factorial design (2 models) to test interactions between factors like buffer composition and temperature. Validate findings with orthogonal assays (e.g., isothermal titration calorimetry) .

Q. What advanced separation techniques improve the resolution of stereoisomers or by-products in synthesized batches?

Methodological Answer: Employ chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA) for enantiomer separation. Use membrane-based nanofiltration to remove low-molecular-weight impurities. Optimize crystallization conditions via high-throughput screening (HTE) with additives like co-solvents .

Q. How can this compound be applied in cross-disciplinary research (e.g., materials science or catalysis)?

Methodological Answer: Explore its use as a ligand in transition-metal catalysts (e.g., Pd complexes for Suzuki-Miyaura couplings). Test its electron-deficient nitrile group in coordination polymers (PXRD analysis) or as a precursor for carbon nitride materials via pyrolysis (TGA-DSC monitoring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.